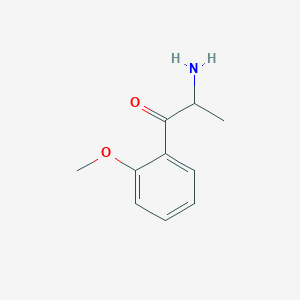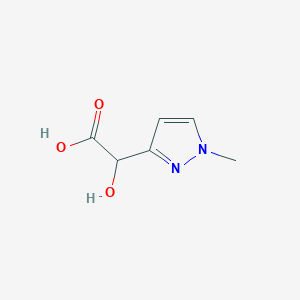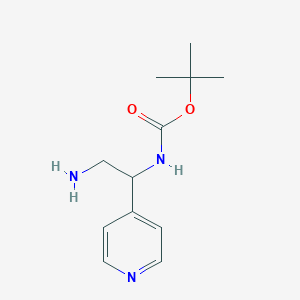
3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid is a compound that features a tert-butoxycarbonyl-protected amino group, a chloro substituent, and a fluorine atom on a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the chloro and fluoro substituents: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like thionyl chloride and fluorine gas or other fluorinating agents.
Formation of the benzoic acid core: The benzoic acid core is formed through carboxylation reactions, typically using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid undergoes several types of chemical reactions:
Substitution reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Coupling reactions: The amino group can participate in coupling reactions to form amides or peptides, often using coupling reagents like N,N’-diisopropylcarbodiimide.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Deprotection reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are typical deprotection conditions.
Coupling reactions: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide are frequently employed.
Major Products Formed
Substitution reactions: Products with different functional groups replacing the chloro or fluoro substituents.
Deprotection reactions: The free amino acid or peptide derivatives.
Coupling reactions: Amides or peptides with the desired functional groups.
Scientific Research Applications
3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptide-based biomolecules and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid involves its ability to undergo various chemical transformations, enabling it to interact with biological targets. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-((Tert-butoxycarbonyl)amino)phenylboronic acid: Similar in having a tert-butoxycarbonyl-protected amino group but differs in the presence of a boronic acid group instead of chloro and fluoro substituents.
3-((Tert-butoxycarbonyl)amino)methylbenzoic acid: Similar in having a tert-butoxycarbonyl-protected amino group but differs in the presence of a methyl group instead of chloro and fluoro substituents.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-6-chloro-2-fluorobenzoic acid is unique due to the combination of chloro and fluoro substituents on the benzoic acid core, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13ClFNO4 |
|---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)8(9(7)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
SODHFPUOQCEVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)




![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)






